ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate
Description
Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate (CAS: 145667-25-0) is a quinoline-derived ester compound characterized by a 4,8-dimethyl-substituted quinolinyl core and an ethyl acetate side chain. This compound is commercially available through LEAP CHEM CO., LTD., a supplier specializing in fine chemicals for research and industrial applications . Its synthesis and characterization likely employ crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule refinement .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-13(17)8-11(3)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCFIYVQBNEEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C2=CC=CC(=C21)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate typically involves the condensation of 4,8-dimethylquinoline-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
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Acid-catalyzed hydrolysis : Produces 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetic acid, as observed in similar quinolinone esters under H<sub>2</sub>SO<sub>4</sub> or HCl .
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Base-mediated saponification : Yields the carboxylate salt, which can be reprotonated to the free acid .
Transesterification reactions with alcohols (e.g., methanol, benzyl alcohol) are feasible under catalytic acidic conditions, enabling the synthesis of alternative ester derivatives .
Nucleophilic Substitution at the Acetate Side Chain
The α-position of the acetate group is susceptible to nucleophilic attack due to electron withdrawal by the adjacent carbonyl. Examples include:
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Amidation : Reaction with primary or secondary amines (e.g., cyclohexylamine) in the presence of coupling agents like TCBOXY [(E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate] forms amide derivatives (e.g., 2a–d in ).
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Thioesterification : Thiols (e.g., aromatic thiols) displace the ethoxy group to generate thioesters (e.g., 2k–n in ).
Cyclization and Heterocycle Formation
The quinolinone core participates in cycloaddition and annulation reactions:
Phosphorus-Containing Heterocycles
Reactions with phosphorus reagents yield phosphorylated deri
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate. For instance, research on isoquinoline alkaloids derived from plants such as Hylomecon japonica demonstrated significant inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values below 20 μM. Compounds structurally similar to this compound were shown to exhibit comparable cytotoxicity to established chemotherapeutics like doxorubicin .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. A study assessing various derivatives indicated that certain compounds within this class possess significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents .
Synthesis of Hybrid Compounds
The compound serves as a precursor in the synthesis of benzopyran–phenylpropanoid hybrids. This synthesis involves the reaction of this compound with other organic compounds to create novel structures that may exhibit enhanced biological activities .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized this compound and evaluated its effects on MCF-7 breast cancer cells. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study examined the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its viability as a template for developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate and a closely related analog, methyl (5,8-dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetate:
Key Observations :
- Substituent Variations: The ethyl derivative features methyl groups at positions 4 and 8 of the quinoline ring, while the methyl analog substitutes positions 5 and 8 with methoxy groups and retains a methyl group at position 4.
- Ester Group : The ethyl ester increases lipophilicity compared to the methyl ester, which may influence solubility and bioavailability in biological systems.
Physicochemical and Functional Differences
- Electronic Effects : The 5,8-dimethoxy groups in the methyl derivative could enhance hydrogen-bonding capacity and solubility in polar solvents, whereas the 4,8-dimethyl groups in the ethyl compound may favor hydrophobic interactions.
- Steric and Crystallographic Considerations : Substituent positions (e.g., 4,8 vs. 5,8) may affect molecular packing in crystal lattices, as inferred from the use of SHELXL for structural refinement in related compounds .
- Synthetic Utility : The ethyl ester’s higher molecular weight and lipophilicity might make it preferable for applications requiring slow hydrolysis or sustained release, whereas the methyl ester’s smaller size could benefit rapid reaction kinetics.
Research and Application Contexts
- Ethyl Derivative : Supplied by LEAP CHEM for bulk production and research, this compound is likely used in industrial-scale syntheses or as a precursor in drug development .
- Methyl Analog : Marketed by CymitQuimica for laboratory use, its dimethoxy substituents suggest niche applications in medicinal chemistry or as a building block for methoxy-containing heterocycles .
Biological Activity
Ethyl 2-[4,8-dimethyl-2-oxo-1(2H)-quinolinyl]acetate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a quinoline ring substituted with ethyl and carbonyl groups. The compound has a molecular formula of C15H17NO3 and a molecular weight of 259.3 g/mol. Its IUPAC name is ethyl 2-(4,8-dimethyl-2-oxoquinolin-1-yl)acetate.
Synthesis
The synthesis of this compound typically involves the condensation of 4,8-dimethylquinoline-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) under reflux conditions. This method allows for the efficient production of the compound, which can be further purified through recrystallization or column chromatography .
Antimicrobial Activity
Quinoline derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that quinoline compounds exhibit activity against a variety of microorganisms, including bacteria and fungi. Specifically, studies have shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
| Candida albicans | Moderate inhibition |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown significant reduction in cell viability in colorectal adenocarcinoma (Caco-2) cells compared to human pulmonary adenocarcinoma (A549) cells .
| Cell Line | Viability (%) | Significance |
|---|---|---|
| Caco-2 | 39.8% (p < 0.001) | Highly significant |
| A549 | 56.9% | Not significant |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, potentially inhibiting key enzymes or signaling pathways involved in microbial growth and cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study on Anticancer Activity : A study involving several quinoline derivatives demonstrated that modifications on the quinoline ring could enhance anticancer activity against Caco-2 cells . this compound was among those tested and showed promising results.
- Antimicrobial Screening : Another study screened various quinoline derivatives against a panel of bacterial strains and fungi, confirming significant antimicrobial activity for compounds similar to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
